
PROTEIN KINASE C EPSILON PEPTIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Protein kinase C epsilon peptide: is a member of the protein kinase C family, which is a group of serine/threonine kinases involved in various cellular processes. This particular isoform, epsilon, plays a significant role in signal transduction pathways, influencing functions such as cell proliferation, differentiation, and apoptosis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of protein kinase C epsilon peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence, activated by reagents such as HBTU or DIC.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a suitable expression system, such as E. coli, which then produces the peptide in large quantities .
化学反应分析
Types of Reactions
Protein kinase C epsilon peptide undergoes various chemical reactions, including:
Phosphorylation: Addition of a phosphate group to serine or threonine residues.
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Breaking of disulfide bonds to form free thiol groups.
Common Reagents and Conditions
Phosphorylation: ATP and kinase enzymes.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Major Products
Phosphorylated peptide: Active form involved in signal transduction.
Oxidized peptide: Stabilized structure through disulfide bonds.
Reduced peptide: Free thiol groups for further reactions.
科学研究应用
Protein kinase C epsilon peptide has numerous applications in scientific research:
Chemistry: Used as a model compound to study phosphorylation and other post-translational modifications.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell behavior.
Medicine: Explored as a potential therapeutic target for diseases such as cancer, cardiovascular diseases, and neurological disorders.
Industry: Utilized in the development of diagnostic assays and as a tool in drug discovery.
作用机制
Protein kinase C epsilon peptide exerts its effects through phosphorylation of target proteins. This process involves:
Activation: Binding of diacylglycerol (DAG) and phosphatidylserine (PS) to the regulatory domain of the kinase.
Translocation: Movement of the kinase to the membrane where it interacts with its substrates.
Phosphorylation: Transfer of a phosphate group from ATP to specific serine or threonine residues on the substrate proteins.
The molecular targets and pathways involved include various signaling cascades such as the MAPK/ERK pathway, which regulates cell growth and differentiation .
相似化合物的比较
Protein kinase C epsilon peptide is unique among the protein kinase C family due to its specific regulatory roles and tissue distribution. Similar compounds include:
Protein kinase C alpha peptide: Involved in cell cycle regulation and apoptosis.
Protein kinase C delta peptide: Plays a role in immune response and inflammation.
Protein kinase C zeta peptide: Associated with cell polarity and migration.
Each of these isoforms has distinct functions and regulatory mechanisms, highlighting the specificity and importance of this compound in cellular processes.
属性
CAS 编号 |
157877-99-1 |
|---|---|
分子式 |
C65H91N13O19S |
分子量 |
1390.575 |
IUPAC 名称 |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-carboxy-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]butanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C65H91N13O19S/c1-37(2)29-45(59(90)72-44(25-28-98-3)64(95)78-27-12-18-51(78)65(96)97)73-62(93)49(33-55(85)86)76-58(89)43(23-24-54(83)84)70-52(81)35-69-57(88)46(30-38-13-6-4-7-14-38)74-61(92)48(32-40-19-21-41(80)22-20-40)75-63(94)50(36-79)77-60(91)47(31-39-15-8-5-9-16-39)71-53(82)34-68-56(87)42(67)17-10-11-26-66/h4-9,13-16,19-22,37,42-51,79-80H,10-12,17-18,23-36,66-67H2,1-3H3,(H,68,87)(H,69,88)(H,70,81)(H,71,82)(H,72,90)(H,73,93)(H,74,92)(H,75,94)(H,76,89)(H,77,91)(H,83,84)(H,85,86)(H,96,97)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1 |
InChI 键 |
LVMPZAJEAHESMF-RJEWGMQKSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CCCCN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-[(E)-1,2-bis(4-chlorophenyl)ethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B586145.png)
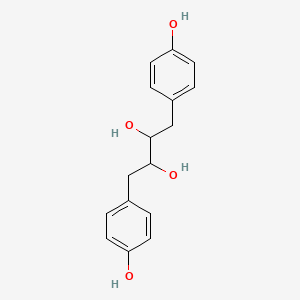
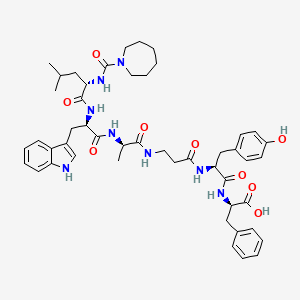
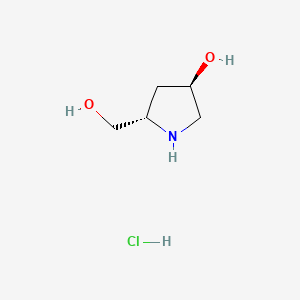
![1-[1-(4-Methoxyphenyl)cyclohexyl]piperidine Hydrochloride](/img/structure/B586155.png)
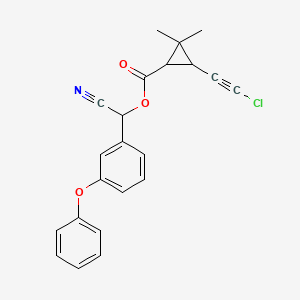
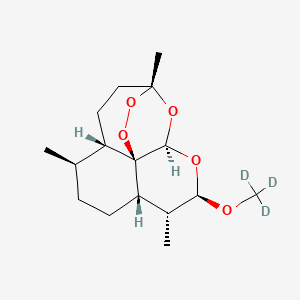
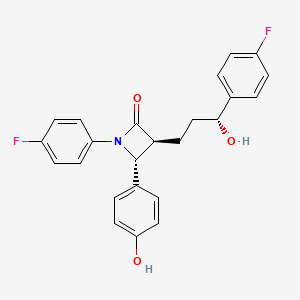
![[(1S,3S,7S,9R)-8-hydroxy-8-(4-methoxyoxan-4-yl)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] benzoate](/img/structure/B586163.png)
![(2S)-2-[[(3R,8R,11S,20S)-3-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-11-(2-amino-2-oxoethyl)-2,10,13,16,19-pentaoxo-5,6-dithia-1,9,12,15,18-pentazabicyclo[18.3.0]tricosane-8-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B586166.png)
